3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Lipophilicity Drug-likeness TRIM24

Problem: Sourcing a structurally authentic tetrahydroquinoline sulfonamide for bromodomain selectivity profiling is difficult, and generic analogs risk inactivity due to steep SAR. Solution: This compound is a precise negative control for TRIM24/BRPF1 (cf. IACS-9571), with its 3-chloro-4-methoxy motif predicted to abolish dual bromodomain engagement. Benefits: (1) Enables rigorous target engagement validation in AlphaScreen/SPR assays. (2) Serves as a scaffold for focused library synthesis via unsubstituted lactam handle. (3) Supports computational docking studies with unique electrostatic surface.

Molecular Formula C16H15ClN2O4S
Molecular Weight 366.82
CAS No. 922134-06-3
Cat. No. B3007995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
CAS922134-06-3
Molecular FormulaC16H15ClN2O4S
Molecular Weight366.82
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)Cl
InChIInChI=1S/C16H15ClN2O4S/c1-23-15-6-4-12(9-13(15)17)24(21,22)19-11-3-5-14-10(8-11)2-7-16(20)18-14/h3-6,8-9,19H,2,7H2,1H3,(H,18,20)
InChIKeyWREPPDSEFBLRCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

922134-06-3: Core Properties


3-Chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (CAS 922134-06-3) is a synthetic sulfonamide derivative characterized by a 3-chloro-4-methoxybenzenesulfonamide moiety linked to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold [1]. This compound belongs to a class of heterocyclic sulfonamides that have been investigated for their potential to modulate epigenetic reader proteins, particularly the TRIM24 bromodomain, as evidenced by structural biology studies on closely related analogs [1]. It is primarily utilized as a research tool in medicinal chemistry and chemical biology for probing protein-ligand interactions and developing novel therapeutic candidates [2].

Epigenetic bromodomain selectivity control
SAR scaffold for focused library generation
Suited for in vitro biochemical assays

Risks of Generic Substitution for 922134-06-3


In the absence of direct comparative pharmacological studies, procuring a generic tetrahydroquinoline benzenesulfonamide as a substitute for CAS 922134-06-3 carries substantial risk due to the pronounced structure-activity relationship (SAR) sensitivity observed within this chemical series. Research on structurally analogous TRIM24 bromodomain inhibitors demonstrates that subtle modifications, such as the presence and position of halogen and methoxy substituents on the phenyl ring or N-alkylation on the tetrahydroquinoline core, can alter binding affinity by several orders of magnitude [1]. For instance, the co-crystal structure of a 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) analog (PDB 4YAD) reveals specific interactions that would be disrupted by the 3-chloro-4-methoxy and unsubstituted lactam features of the target compound, potentially leading to significant changes in target engagement and selectivity profiles [2]. Without quantitative potency and selectivity data for the specific compound, researchers risk selecting an inactive or promiscuous analog, compromising experimental reproducibility.

This Compound
N-Methylated Analog
TRIM24 Engagement Predicted weak or absent binding
TRIM24 Engagement High affinity (optimized dual inhibitor)
Selectivity Profile Unknown; may shift toward other bromodomains
Selectivity Profile Dual TRIM24/BRPF1 selective
Cell Permeability Lower predicted; suited for biochemical assays
Cell Permeability Higher due to N-methyl; suitable for cell-based assays

Differentiation Evidence vs. Structural Analogs


Lipophilicity Differentiation vs. TRIM24 Inhibitors

The target compound exhibits a computed XLogP3-AA value of 2.2, which represents a significant reduction in lipophilicity compared to the more potent 2,4-dimethoxy-N-methyl-substituted analogs that served as the basis for clinical candidate development [1]. For example, the core scaffold of IACS-9571 and related intermediates with 2,4-dimethoxy and N-methyl substitutions typically have XLogP values in the range of 2.8-3.5, reflecting their higher hydrophobicity and altered pharmacokinetic profile [2]. The lower lipophilicity of the target compound may correlate with improved aqueous solubility and reduced non-specific protein binding, a critical differentiator for assays requiring high compound concentrations or cellular target engagement studies.

Lipophilicity
Cross-study comparable
XLogP 2.2 vs 2.8–3.5
Reported lower lipophilicity; may support solubility screening
Computed XLogP3; experimental logP not available
Lipophilicity Drug-likeness TRIM24

Structural Binding Determinants vs. N-Methylated Analogs

Crystallographic analysis of the closely related analog 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (PDB 4YAD) reveals that the N-methyl group on the tetrahydroquinoline lactam nitrogen makes critical hydrophobic contacts within the TRIM24 bromodomain acetyl-lysine binding pocket [1]. The target compound, lacking this N-methyl group, is predicted to lose these contacts, which would result in a substantial decrease in binding affinity compared to the 8 nM IC50 reported for IACS-9571 [1]. Consequently, CAS 922134-06-3 represents a distinct selectivity profile that may be preferable for researchers seeking to minimize TRIM24 engagement or explore alternative bromodomain targets such as BRPF1 or BRD4, where different structural determinants govern binding.

Binding Determinant
Class-level inference
Lacks N-methyl hydrophobic contact; predicted weak TRIM24 affinity
May serve as selectivity control for target engagement studies
Inferred from PDB 4YAD; no direct binding data
X-ray crystallography Bromodomain inhibitor Selectivity

Hydrogen Bond Donor Count & Permeability

The target compound possesses a hydrogen bond donor (HBD) count of 2, derived from the sulfonamide NH and the tetrahydroquinoline lactam NH [1]. This contrasts with the optimized TRIM24 probes where N-methylation reduces the HBD count to 1, a modification known to enhance passive membrane permeability and oral bioavailability [2]. The higher HBD count of CAS 922134-06-3 implies a lower likelihood of crossing cellular membranes, making it more suitable for in vitro biochemical assays and extracellular target engagement experiments, while being less desirable for cellular phenotypic screens compared to the more permeable N-methylated comparator series.

H-Bond Donors
Class-level inference
2 HBDs vs 1 in N-methylated analogs
Reduced predicted permeability; favors biochemical over cellular assays
Computed; experimental permeability data unavailable
Physicochemical properties Permeability Drug design

Antitumor Activity Benchmark vs. Doxorubicin

While no direct cytotoxicity data exists for CAS 922134-06-3, structurally related tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have demonstrated in vitro antitumor activity with IC50 values as low as 2.5 µg/mL, significantly outperforming the reference drug doxorubicin (IC50 = 37.5 µg/mL) in certain cell lines [1]. The target compound incorporates both the tetrahydroquinoline and sulfonamide pharmacophores present in these active congeners, suggesting it belongs to a class with validated anticancer utility. However, crucial differences in substitution pattern—specifically the 3-chloro-4-methoxy motif versus the 4-(2-amino-3-cyano-pyridyl) variations of the published active compounds—may dramatically shift potency and tumor-type selectivity, necessitating direct testing before any procurement for oncology research.

Cytotoxicity Context
Class-level inference
No direct data; class-typical IC50 2.5 µg/mL vs doxorubicin 37.5 µg/mL (related compound)
Class-level cytotoxicity context; requires compound-specific validation
MTT assay data from related tetrahydroquinoline sulfonamides
Anticancer Cytotoxicity Sulfonamide hybrids

TRIM24/BRPF1 Selectivity Fingerprint

In-depth structural and biochemical analysis of the tetrahydroquinoline sulfonamide series has identified critical residues responsible for TRIM24/BRPF1 selectivity. The co-crystal structure of IACS-9571 shows that the dimethoxyphenyl ring occupies a lipophilic sub-pocket, while the N-methyl group dictates orientation of the tetrahydroquinoline core [1]. The target compound, with its 3-chloro-4-methoxy substitution and unsubstituted lactam, would present a strikingly different electrostatic and steric profile to the bromodomain interface. This divergence is predicted to alter the selectivity ratio between TRIM24 and BRPF1 (vs. IACS-9571's ~2:1 Kd ratio) and may even eliminate binding to both targets or redirect activity toward other bromodomain-containing proteins such as BRD4 or BAZ2B, making it a valuable tool for selectivity profiling studies.

Selectivity Fingerprint
Class-level inference
Unknown profile; predicted to differ from IACS-9571 (Kd 31/14 nM)
Potential alternative bromodomain targeting; useful for selectivity profiling
Inferred from SAR and crystal structures; requires experimental determination
Epigenetic inhibitors Bromodomain selectivity TRIM24/BRPF1

Conformational Flexibility & Rotatable Bonds

CAS 922134-06-3 has a rotatable bond count of 4, resulting in moderate conformational flexibility that distinguishes it from both more rigid (e.g., IACS-9571 with macrocyclic constraints) and more flexible analogs in the tetrahydroquinoline benzenesulfonamide series [1]. Bioactive conformation analysis from the TRIM24 compound series indicates that optimal binding requires a specific dihedral angle between the benzenesulfonamide and tetrahydroquinoline rings; compounds with rotatable bond counts higher than 4 tend to suffer entropic penalties, while those with fewer bonds may be pre-organized for binding [2]. The target compound's flexibility thus represents a middle-ground that allows sampling of multiple conformations, potentially enabling binding to a broader range of epigenetic targets compared to more conformationally restricted analogs.

Conformational Flexibility
Class-level inference
4 rotatable bonds (intermediate in series, range 2-7)
Moderate flexibility may support fragment-based library design
Computed by Cactvs; binding entropy not measured
Conformational entropy Ligand efficiency Protein binding

Optimal Research Applications for 922134-06-3


Biochemical Bromodomain Selectivity Profiling

Given its structural divergence from the well-characterized dual TRIM24/BRPF1 inhibitor IACS-9571 (IC50 = 8 nM, Kds of 31 nM and 14 nM respectively [1]), this compound is ideally suited as a selectivity control in biochemical bromodomain binding assays (e.g., AlphaScreen, SPR, or ITC). Its predicted inability to potently engage TRIM24 or BRPF1 [2] makes it a negative control candidate for target engagement validation, while its unique 3-chloro-4-methoxy motif may confer binding to alternative bromodomains such as BRD4 or CECR2, meriting inclusion in broader selectivity profiling panels.

SAR of Tetrahydroquinoline Sulfonamides

The compound's intermediate rotatable bond count (4) and hydrogen bond donor count (2) provide a balanced physicochemical profile for systematic SAR studies [1]. Its unsubstituted lactam nitrogen offers a synthetic handle for alkylation or acylation to generate a focused library, while the chloro-methoxy substitution pattern on the phenyl ring allows direct comparison with 2,4-dimethoxy and other analogs to map key SAR determinants for bromodomain inhibition and anticancer activity [2]. This makes it a valuable core scaffold for medicinal chemistry campaigns.

In Vitro Anticancer Screening vs. Cytotoxic Agents

Despite the lack of compound-specific cytotoxicity data, the validated anticancer activity of related tetrahydroquinoline sulfonamides—some exhibiting IC50 values as low as 2.5 µg/mL, superior to doxorubicin (IC50 = 37.5 µg/mL) [1]—positions this compound as a candidate for inclusion in expanded MTT or CellTiter-Glo screening panels against panels of cancer cell lines (e.g., A549, HeLa, HCT116). Researchers should directly compare its activity to both doxorubicin and the published compound 32 to quantify the impact of the 3-chloro-4-methoxy substitution on antiproliferative potency.

Computational Docking & Epigenetic Reader Modeling

The availability of high-resolution crystallographic data for closely related ligands bound to TRIM24 (PDB 4YAD [1]) allows researchers to employ this compound as a docking template for molecular dynamics simulations and free energy perturbation calculations. Its distinct electrostatic surface (chlorine vs. methoxy), lower lipophilicity (XLogP3 = 2.2 vs. ~3.0+ [2]), and absent N-methyl group provide critical test cases for computational models aiming to predict binding poses and affinities across the bromodomain phylogenetic tree.

Application
Selection Property
Validation Focus
Bromodomain selectivity profiling
Selectivity-control context
Target engagement validation panels
Tetrahydroquinoline SAR studies
Scaffold for focused library
SAR mapping across substitution patterns
Anticancer screening panels
Class-level cytotoxicity context
Cell-model endpoint review; comparison with reference agents
Computational docking & modeling
X-ray template alignment
Binding pose prediction across bromodomains
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